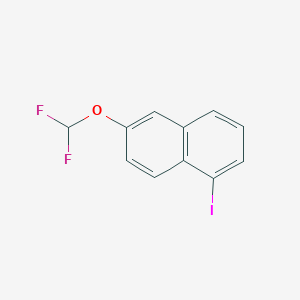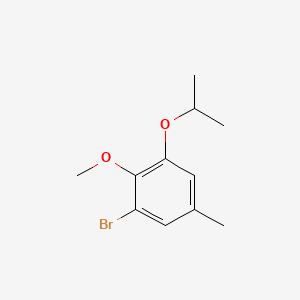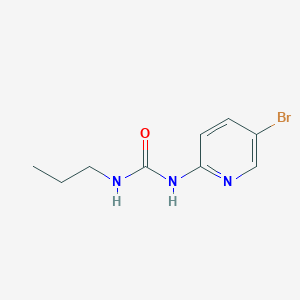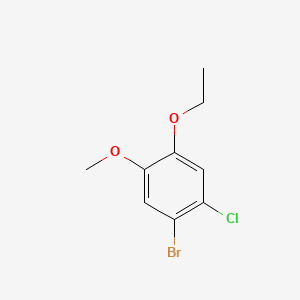![molecular formula C14H13NO2 B14779784 2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)biphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methylamino group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The carboxylic acid group is located on the third carbon of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)biphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-nitrobiphenyl with methylamine, followed by reduction of the nitro group to an amino group. The resulting 2-(methylamino)biphenyl is then subjected to carboxylation to introduce the carboxylic acid group at the third position.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated methylamine derivative in the presence of a palladium catalyst. This method allows for the formation of the biphenyl structure with the desired functional groups in a single step.
Industrial Production Methods
Industrial production of 2-(Methylamino)biphenyl-3-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
2-(Methylamino)biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its biphenyl structure makes it a valuable intermediate in the preparation of ligands and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, while the biphenyl structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
2-(Methylamino)biphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:
2-Aminobiphenyl-3-carboxylic acid: Lacks the methyl group on the amino group, which can affect its binding properties and reactivity.
2-(Dimethylamino)biphenyl-3-carboxylic acid: Contains an additional methyl group on the amino group, which can influence its steric and electronic properties.
2-(Methylamino)biphenyl-4-carboxylic acid: The carboxylic acid group is located at a different position, which can alter its chemical behavior and biological activity.
The uniqueness of 2-(Methylamino)biphenyl-3-carboxylic acid lies in its specific functional group arrangement, which provides a balance of reactivity and stability, making it suitable for various applications.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(methylamino)-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H13NO2/c1-15-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
InChI Key |
DDSBNMQLRBQYEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine](/img/structure/B14779714.png)


![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)

![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)

![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)
![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)

